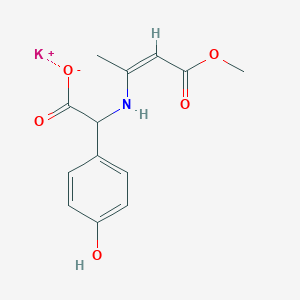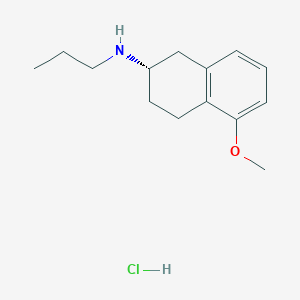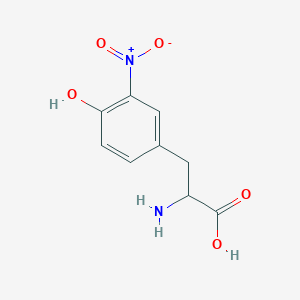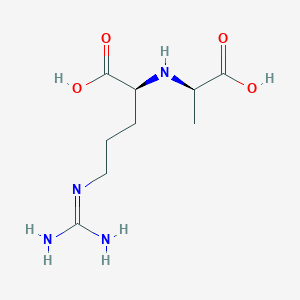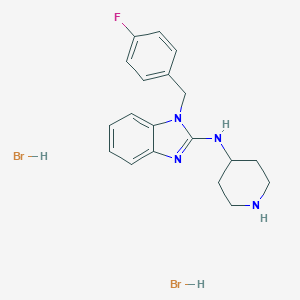
1-(4-Fluorobenzyl)-N-piperidin-4-yl-1H-benzimidazol-2-amine dihydrobromide
説明
This compound belongs to the benzimidazole class, recognized for its diverse pharmacological activities. Its structural features incorporate elements that are commonly explored for their antihistaminic, antifungal, and potentially receptor-binding properties.
Synthesis Analysis
The synthesis involves cyclodesulfurization of thioureas to yield 2-aminobenzimidazole intermediates, which are then alkylated. Different methods such as alkylation, reductive amination, or oxirane ring-opening reactions are utilized to obtain the final compounds. A notable synthesis approach involves the palladium-mediated amination of bromobenzimidazole derivatives to produce (benzimidazolyl)piperazines, indicating a broader method for creating high-affinity ligands for receptors (López-Rodríguez et al., 2000).
Molecular Structure Analysis
Structural studies have been conducted using spectroscopic and crystallographic methods, revealing that the compound and its derivatives can form stable crystalline structures. The crystal structure elucidation of similar compounds underscores the importance of intermolecular hydrogen bonding and π–π stacking interactions in stabilizing these structures (Özbey et al., 2004).
Chemical Reactions and Properties
The chemical reactivity of this compound includes its interaction with nucleophiles, facilitated by its structural moieties. Its benzimidazole and piperidine components play a crucial role in its reactivity patterns, which are pivotal in its applications in medicinal chemistry and the synthesis of receptor ligands (Kolhatkar et al., 2003).
科学的研究の応用
Development of Pharmaceutical Agents
Research has explored the application of compounds similar to "1-(4-Fluorobenzyl)-N-piperidin-4-yl-1H-benzimidazol-2-amine dihydrobromide" in the development of pharmaceutical agents. For instance, derivatives have been evaluated for their antipsychotic potential through their affinity for dopamine and serotonin receptors, indicating their potential efficacy as neuroleptic drugs (Raviña et al., 2000). Moreover, compounds with the 4-(4-fluorobenzyl)piperidine moiety have been studied for their specificity in antagonizing the NR2B subunit-containing NMDA receptors, though challenges with brain penetration and defluorination have been noted, affecting their suitability for PET imaging (Labas et al., 2011).
Synthetic Chemistry and Novel Methodologies
The compound has been involved in studies focusing on synthetic chemistry, such as unusual synthetic routes leading to complex benzimidazol-2-amine derivatives. These studies not only expand the chemical toolkit but also provide insights into reaction mechanisms and potential pharmaceutical applications. An unusual synthesis involving self-catalyzed N-diarylation has been reported, emphasizing the complexity and versatility of synthetic routes for benzimidazole derivatives (Jha, 2005).
Applications in Molecular Imaging
In addition to pharmacological applications, research has extended into the use of benzimidazole derivatives for molecular imaging, specifically PET. The synthesis and evaluation of radiotracers containing the 4-(4-[18F]-fluorobenzyl)piperidin-1-yl moiety for imaging NR2B NMDA receptors highlight the compound's relevance in neuroscience research, despite challenges in achieving sufficient brain penetration (Labas et al., 2011).
Antimicrobial and Antituberculosis Activity
Compounds structurally related to "1-(4-Fluorobenzyl)-N-piperidin-4-yl-1H-benzimidazol-2-amine dihydrobromide" have been evaluated for their antimicrobial and antituberculosis activities. For instance, the 2,4-diaminoquinazoline class, bearing structural similarities, has shown effectiveness against Mycobacterium tuberculosis, suggesting potential utility in tuberculosis drug discovery (Odingo et al., 2014).
特性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-piperidin-4-ylbenzimidazol-2-amine;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4.2BrH/c20-15-7-5-14(6-8-15)13-24-18-4-2-1-3-17(18)23-19(24)22-16-9-11-21-12-10-16;;/h1-8,16,21H,9-13H2,(H,22,23);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXYTQSEWOVUDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Br2FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
75970-99-9 (Parent) | |
| Record name | Tecastemizole hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075970648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90997334 | |
| Record name | 1-[(4-Fluorophenyl)methyl]-N-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-imine--hydrogen bromide (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90997334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzyl)-N-piperidin-4-yl-1H-benzimidazol-2-amine dihydrobromide | |
CAS RN |
75970-64-8 | |
| Record name | Tecastemizole hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075970648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(4-Fluorophenyl)methyl]-N-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-imine--hydrogen bromide (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90997334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-fluorobenzyl)-N-piperidin-4-yl-1H-benzimidazol-2-amine dihydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.209 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

